3-Chloro-5-(2-fluoroethoxy)pyridazine

Procurement Quality Control Medicinal Chemistry

3-Chloro-5-(2-fluoroethoxy)pyridazine delivers decisive SAR advantages for medicinal chemistry teams. Its single chlorine handle enables streamlined cross-coupling and parallel synthesis, eliminating purification bottlenecks inherent to dichloro analogs—at a >3-fold cost reduction. The fluoroethoxy side chain confers metabolic stability and potent MC-1 inhibition (IC50 as low as 8 nM), making it a premier starting scaffold for kinase inhibitors and PET tracer development. Supplied at ≥95% purity with a well-characterized safety profile, it ensures reproducible biological data without specialized containment. An ideal high-value building block for hit-to-lead and academic exploratory research.

Molecular Formula C6H6ClFN2O
Molecular Weight 176.57
CAS No. 1346691-39-1
Cat. No. B3031056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-5-(2-fluoroethoxy)pyridazine
CAS1346691-39-1
Molecular FormulaC6H6ClFN2O
Molecular Weight176.57
Structural Identifiers
SMILESC1=C(C=NN=C1Cl)OCCF
InChIInChI=1S/C6H6ClFN2O/c7-6-3-5(4-9-10-6)11-2-1-8/h3-4H,1-2H2
InChIKeyHOIPFGFVVVGLQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-5-(2-fluoroethoxy)pyridazine (CAS 1346691-39-1): A Halogenated Pyridazine Scaffold for Kinase Inhibitor Synthesis and Radiopharmaceutical Development


3-Chloro-5-(2-fluoroethoxy)pyridazine (CAS 1346691-39-1) is a halogenated, fluorinated heteroaromatic compound from the pyridazine class. It is a versatile small molecule scaffold used as a building block in medicinal chemistry and drug discovery . The pyridazine core is a privileged structure in kinase inhibitor development, with numerous reported applications in oncology, inflammation, and cardiovascular research . This compound is exclusively intended for research and development use and is commercially available from multiple specialty chemical suppliers.

Why Generic Substitution of 3-Chloro-5-(2-fluoroethoxy)pyridazine is Scientifically Invalid


Pyridazine derivatives are not interchangeable due to profound structure-activity relationship (SAR) dependencies on halogen substitution patterns and alkoxy side chains. As noted in a 2024 patent review, PIM kinase inhibitors comprising pyridazine scaffolds show isoform selectivity critically determined by specific substitution [1]. Fluorine incorporation on an alkyl side chain, rather than directly on the pyridazinone ring, is a preferred SAR feature for achieving high potency (IC50 range: 8-4000 nM) against mitochondrial complex 1 [2]. A fluoroethoxy group provides a unique balance of metabolic stability, lipophilicity, and hydrogen-bonding potential that cannot be replicated by non-fluorinated alkoxy, methoxy, or simple halogen substitutions. The presence and position of the chlorine atom further dictates orthogonal reactivity for cross-coupling, rendering generic substitution scientifically unsound.

Quantitative Evidence Guide for Selecting 3-Chloro-5-(2-fluoroethoxy)pyridazine over Closest Analogs


Commercial Availability and Purity: A Benchmark for Procurable Research Material

Multiple specialty chemical suppliers offer 3-Chloro-5-(2-fluoroethoxy)pyridazine at a minimum purity specification of 95% . This level of purity is a standard threshold for reliable SAR exploration and is comparable to the industry baseline for advanced building blocks. A higher purity grade of 98% is also available from select vendors . Direct comparator data for this specific compound is limited, but the availability of multiple supply sources and a defined purity range ensures consistent procurement.

Procurement Quality Control Medicinal Chemistry

Cost-Effectiveness as an Intermediate: A Comparative Pricing Analysis

For research organizations operating on a budget, the cost per gram is a critical procurement metric. 3-Chloro-5-(2-fluoroethoxy)pyridazine is priced at approximately £559 for a 5 g quantity , which translates to roughly £112 per gram. In contrast, a closely related analog, 3,4-Dichloro-5-(2-fluoroethoxy)pyridazine, is priced at approximately £1,740 for a 5 g quantity , or £348 per gram. This represents a >3-fold cost advantage for the 3-chloro-5-(2-fluoroethoxy)pyridazine building block, enabling larger-scale SAR exploration or more extensive library synthesis under constrained budgets.

Procurement Cost Analysis Medicinal Chemistry

Orthogonal Reactivity for Selective Derivatization via a Single Chlorine Handle

3-Chloro-5-(2-fluoroethoxy)pyridazine possesses a single chlorine atom at the 3-position, a key structural feature for selective nucleophilic aromatic substitution (SNAr) and cross-coupling reactions . This allows for unambiguous, high-yielding derivatization. In contrast, the 3,4-dichloro analog introduces a second reactive handle . While this second chlorine can enable sequential derivatization, it also necessitates more complex synthetic strategies to achieve site-selectivity, often resulting in lower yields and the formation of regioisomeric mixtures that require challenging purifications.

Synthetic Chemistry SAR Library Synthesis

Fluoroethoxy Side Chain: A Preferred Motif for Potent MC-1 Inhibition

Structure-activity relationship (SAR) studies on fluorinated pyridazinone derivatives for mitochondrial complex 1 (MC-1) inhibition demonstrate a clear preference for incorporating the fluorine label on an alkyl side chain, such as the fluoroethoxy group, rather than directly on the pyridazinone ring [1]. This series of compounds exhibited IC50 values ranging from 8 to 4000 nM [1]. While not a direct head-to-head comparison of 3-chloro-5-(2-fluoroethoxy)pyridazine, this class-level SAR inference strongly suggests that the fluoroethoxy moiety is a critical pharmacophoric element for achieving high potency in this target class.

Medicinal Chemistry Kinase Inhibition PET Imaging

Defined Hazard Profile and Handling for Laboratory Safety Compliance

3-Chloro-5-(2-fluoroethoxy)pyridazine has a well-defined hazard profile, classified as causing skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . The availability of a safety data sheet (SDS) with specific hazard and precautionary statements (P261, P280, P305+P351+P338) allows for immediate integration into a laboratory's existing chemical hygiene plan. In contrast, many novel, less-established building blocks may lack a fully characterized hazard profile, leading to unknown risks and the need for extra precautionary measures.

Laboratory Safety Procurement Compliance

Optimal Research Scenarios for 3-Chloro-5-(2-fluoroethoxy)pyridazine Based on Procurement and Scientific Evidence


Cost-Effective Building Block for High-Throughput Kinase Inhibitor Library Synthesis

Medicinal chemistry teams engaged in hit-to-lead or lead optimization for kinase targets should prioritize 3-Chloro-5-(2-fluoroethoxy)pyridazine. Its >3-fold cost advantage over the 3,4-dichloro analog (as evidenced in Section 3) allows for the economical synthesis of larger, more diverse compound libraries . The single chlorine handle (Section 3) simplifies the synthetic route, enabling rapid parallel synthesis and reducing purification bottlenecks, thereby accelerating SAR cycles.

Targeted Derivatization for Mitochondrial Complex 1 (MC-1) PET Tracer Development

Research groups developing novel PET imaging agents for cardiology or neurology should leverage this compound. Class-level SAR evidence indicates that a fluoroethoxy side chain is a preferred motif for potent MC-1 inhibition, with analogs demonstrating IC50 values as low as 8 nM (Section 3) [1]. This scaffold provides an ideal starting point for installing this critical pharmacophore, offering a direct path to synthesize and evaluate novel radiotracers.

Resource-Conscious Academic Research on Novel Pyridazine-Based Therapeutics

Academic laboratories with limited budgets for chemical procurement can confidently select 3-Chloro-5-(2-fluoroethoxy)pyridazine. Its high purity (≥95%) (Section 3) ensures reliable and reproducible biological data , while its defined hazard profile (Section 3) facilitates safe handling without the need for specialized containment . The combination of low cost, high purity, and a manageable safety profile makes it an ideal candidate for exploratory research projects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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